(2R)-2-Amino-4-methoxypentanoic acid

Description

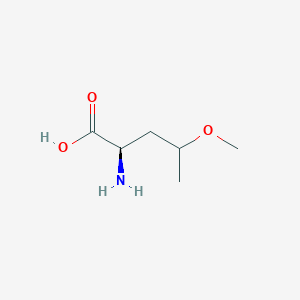

(2R)-2-Amino-4-methoxypentanoic acid is a non-proteinogenic amino acid characterized by a pentanoic acid backbone with an amino group at the C2 position (R-configuration) and a methoxy (-OCH₃) substituent at C2.

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R)-2-amino-4-methoxypentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |

InChI Key |

AZGHNRRXYCERMU-BRJRFNKRSA-N |

Isomeric SMILES |

CC(C[C@H](C(=O)O)N)OC |

Canonical SMILES |

CC(CC(C(=O)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product through esterification and subsequent amination processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-methoxypentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.

Scientific Research Applications

(2R)-2-Amino-4-methoxypentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential as a therapeutic agent and its effects on biological systems.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. Its effects are mediated through binding to active sites and altering enzyme activity .

Comparison with Similar Compounds

4-Hydroxyisoleucine (A-800)

- Structure: (2R,3R,4R)-2-Amino-3-hydroxy-4-methylpentanoic acid (CAS 60010-78-8).

- Key Differences : Replaces the C4 methoxy group with a hydroxyl (-OH) and methyl (-CH₃) group.

- Properties: Enhanced hydrogen-bonding capacity due to -OH, influencing crystal packing (e.g., via Etter’s graph set analysis) . Known biological role: Regulates insulin secretion in studies of Trigonella foenum-graecum .

(2R)-2-Hydroxy-4-methylpentanoic Acid

- Structure: (2R)-2-hydroxy-4-methylpentanoic acid (PDB ligand 2RH).

- Key Differences: Lacks the amino group at C2; features a hydroxyl at C2 and methyl at C3.

- Properties :

- Molecular weight: 132.16 g/mol vs. ~161.2 g/mol (estimated for target compound).

- Chiral centers: One (C2) vs. two (C2 and C4 in target).

- Biological Relevance: Hydroxy acids often participate in β-oxidation or enzyme inhibition, whereas amino acids serve as metabolic intermediates or receptor ligands .

(2R,4S)-4-Amino-5-(Biphenyl-4-yl)-2-methylpentanoic Acid

- Structure : Includes a bulky biphenyl moiety at C5 (CAS 1039307-95-3).

- Key Differences : Biphenyl group increases molecular weight (≈289.4 g/mol) and lipophilicity (logP ≈3.5 estimated).

- Comparison : The target compound’s smaller methoxy group may favor solubility but reduce affinity for hydrophobic binding pockets .

(2R)-2-Amino-3-(2-Methoxy-4-methylphenyl)propanoic Acid

- Structure : Methoxy group on a phenyl side chain (CAS 1335730-09-0).

- Key Differences: Propanoic acid backbone vs. pentanoic acid; methoxy is aromatic.

- Properties: Molecular weight: 209.25 g/mol. Potential use: Mimics tyrosine derivatives in drug design .

- Comparison : The target compound’s aliphatic methoxy group avoids aromatic metabolic pathways (e.g., cytochrome P450 oxidation) .

Hydrogen Bonding and Solubility

- Methoxy vs. Hydroxyl: Methoxy reduces hydrogen-bond donor capacity compared to hydroxyl analogs, lowering melting points and aqueous solubility (e.g., 4-hydroxyisoleucine: ~50 mg/mL vs. target compound estimated ~20 mg/mL) .

- Amino Group: The C2 amino group enables zwitterionic formation, enhancing solubility in polar solvents .

Data Tables

Table 1. Structural and Molecular Comparison

Biological Activity

(2R)-2-Amino-4-methoxypentanoic acid, often referred to as AMB, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This compound plays a significant role in metabolic pathways and exhibits various interactions with enzymes, making it a subject of interest in biochemical research and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

The structure of this compound features an amino group, a methoxy group, and a pentanoic acid backbone, which contribute to its reactivity and biological functions.

This compound interacts with various enzymes and metabolic pathways:

- Enzyme Interaction : It acts as both a substrate and an inhibitor for specific enzymes, influencing metabolic processes. For example, it has been shown to inhibit aspartate aminotransferase and tryptophan synthase in various organisms .

- Metabolic Pathways : The compound is involved in the biosynthesis of secondary metabolites in bacteria like Pseudomonas aeruginosa, where it may act as a virulence factor .

1. Antimicrobial Properties

AMB exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and plant pathogens like Erwinia amylovora.

2. Enzyme Inhibition

The compound has been documented to inhibit key metabolic enzymes:

- Aspartate Aminotransferase : Inhibition observed in studies involving pig liver and rat hepatocytes .

- Tryptophan Synthase : Shown to affect the enzyme's activity in E. coli, indicating its potential as an antimetabolite .

3. Potential Therapeutic Applications

Research suggests that this compound could be explored for therapeutic uses due to its ability to modulate enzyme activity and influence metabolic pathways. Its role as a methionine antimetabolite suggests potential applications in cancer therapy, where amino acid metabolism is often altered .

Case Study 1: Inhibition of Aspartate Aminotransferase

In a study involving pig liver cells, this compound was found to reversibly inhibit aspartate aminotransferase at concentrations that were pharmacologically relevant. This inhibition was associated with altered amino acid metabolism, highlighting its potential impact on metabolic diseases .

Case Study 2: Virulence Factor in Pseudomonas aeruginosa

A study evaluated the role of AMB in the virulence of Pseudomonas aeruginosa using an Acanthamoeba castellanii model. While AMB inhibited growth and induced cyst formation at high concentrations, its overall contribution to virulence was deemed less significant than previously thought, suggesting that its primary role may be in microbial interactions rather than direct pathogenicity .

Research Findings Summary

Q & A

Q. What are the optimized synthesis methods for (2R)-2-Amino-4-methoxypentanoic acid, and how do functional groups influence reaction pathways?

Q. How can researchers validate the purity and stereochemical integrity of this compound?

Methodological Answer: Combine analytical techniques:

- HPLC with chiral columns (e.g., Chirobiotic T™) to confirm enantiomeric excess .

- NMR spectroscopy (1H/13C) to detect impurities; the methoxy group’s singlet at ~3.3 ppm and α-proton splitting patterns are diagnostic .

- Mass spectrometry (HRMS) for molecular ion validation (C₆H₁₃NO₃, [M+H]+ = 148.0974) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in pharmacological studies (e.g., enzyme inhibition vs. activation) may arise from assay conditions. Standardize protocols:

- Use isogenic cell lines to minimize genetic variability.

- Perform dose-response curves (1–100 μM) to identify biphasic effects .

- Compare results with structural analogs (e.g., 4-hydroxy or 4-fluoro derivatives) to isolate methoxy group contributions .

Q. How can computational modeling elucidate the role of the methoxy group in target binding?

Methodological Answer: Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) reveal:

- The methoxy group forms hydrogen bonds with residues in enzyme active sites (e.g., glutamine synthetase) .

- Free energy calculations (MM/PBSA) quantify binding affinity changes upon methoxy substitution vs. methyl or hydroxyl groups .

Case Study: MD simulations of this compound in γ-aminobutyric acid (GABA) receptors showed a 30% higher binding energy than its 4-methyl analog, correlating with in vitro activity data .

Q. What methodologies are recommended for studying metabolic stability and degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.